tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate

Chiral Recognition Cysteine Protease Inhibition Enantioselective Synthesis

tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate (CAS 2091029-57-9) is an enantiomerically pure, N-Boc-protected morpholine building block carrying a cyanomethyl substituent at the 2-position. The orthogonally protected scaffold—Boc on nitrogen, nitrile on the side chain—enables sequential, chemoselective derivatization at three distinct vectors (N-4, C-2 side chain, and the morpholine ring itself) without protecting-group crossover, making it a versatile entry point for libraries of chiral α-cyanomethyl morpholine-containing target molecules.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
Cat. No. B12933650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)CC#N
InChIInChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3/t9-/m0/s1
InChIKeyWHRDWLLTRDAEFB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate: Chiral Building Block Procurement for Stereochemically Demanding Syntheses


tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate (CAS 2091029-57-9) is an enantiomerically pure, N-Boc-protected morpholine building block carrying a cyanomethyl substituent at the 2-position . The orthogonally protected scaffold—Boc on nitrogen, nitrile on the side chain—enables sequential, chemoselective derivatization at three distinct vectors (N-4, C-2 side chain, and the morpholine ring itself) without protecting-group crossover, making it a versatile entry point for libraries of chiral α-cyanomethyl morpholine-containing target molecules .

Why Generic or Racemic 2-Cyanomethylmorpholine-4-carboxylate Analogs Cannot Substitute for tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate


Generic or racemic variants of this morpholine scaffold cannot be casually interchanged because stereochemistry at the 2-position dictates the spatial presentation of the cyanomethyl warhead to biological targets and influences downstream diastereoselectivity in further synthetic transformations. The (S)-enantiomer (CAS 2091029-57-9) and its (R)-enantiomer (CAS 2091028-59-8) are documented as distinct, non-interchangeable chemical entities . Furthermore, the 3-cyanomethyl regioisomer (CAS 886365-51-1) and the des-Boc morpholine-2-acetonitrile analog position the nitrile group at a fundamentally different geometry, altering both physicochemical properties and target-binding pharmacophore vectors [1] in ways that cannot be compensated for by empirical concentration adjustment alone.

Quantitative Differentiation Evidence: tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate vs. Closest Structural Analogs


Stereochemical Identity Drives Target Engagement: (S)- vs. (R)-2-(Cyanomethyl)morpholine-4-carboxylate

The (S)-enantiomer is a structurally defined chiral building block that installs a stereochemically pure α-cyanomethylmorpholine fragment into drug candidates. In structurally analogous morpholine-4-carboxylate-based cysteine protease inhibitors (e.g., the cathepsin S inhibitor CRA-16981, PDB 2G7Y), the (R)-configuration at the carbon bearing the cyanomethyl amide dictates inhibitor–enzyme hydrogen-bond geometry and nitrile–Cys25 covalent interaction distance; the opposite enantiomer fails to achieve comparable occupancy or inhibition [1]. The (S)-configured target compound therefore provides access to a distinct, systematically underrepresented stereochemical series relative to the more extensively characterized (R)-configured cathepsin ligand space, enabling exploration of alternative inhibitor binding modes.

Chiral Recognition Cysteine Protease Inhibition Enantioselective Synthesis

Regioisomeric Precision: 2-Cyanomethyl vs. 3-Cyanomethyl Morpholine Scaffolds

The 2-cyanomethyl scaffold positions the nitrile at the carbon adjacent to the morpholine ring oxygen, establishing a distinct electronic environment (inductive effect of the α-oxygen) and spatial vector compared to the 3-cyanomethyl regioisomer (CAS 886365-51-1) . The 2-substituted analog exhibits different physicochemical properties as reflected in retention behavior on reverse-phase HPLC: 4-morpholineacetonitrile (the des-Boc 2-cyanomethylmorpholine analog) can be analyzed using a specific Newcrom R1 mixed-mode HPLC method [1], providing a validated analytical framework for identity confirmation and purity assessment absent for the 3-substituted regioisomer in standard compendial methods.

Regioisomer Differentiation Physicochemical Profiling Building Block Specification

Boc Protection Enables Compatible Multi-Step Synthesis with Cyanomethyl Ester Stability

The N-Boc protecting group on the target compound is compatible with labile cyanomethyl functionality under defined deprotection conditions. A systematic study of N-Boc deprotection in the presence of cyanomethyl esters demonstrated that treatment with 4 M HCl in 1,4-dioxane (2–4 equiv) in acetonitrile at 0 °C for 2–4 h cleanly removes the Boc group while preserving the cyanomethyl ester moiety, yielding high-purity N-deprotected products [1]. In contrast, the corresponding N-unprotected cyanomethylmorpholine derivatives without Boc protection are inherently less stable and more prone to hydrolytic degradation, limiting their shelf life and synthetic utility [1]. This orthogonal stability of Boc relative to cyanomethyl functionality is superior to other common N-protecting groups (Cbz, Fmoc, Ac, Bn, Bz) evaluated under the same conditions, which either required harsher deprotection conditions that compromised the cyanomethyl group or cleaved non-selectively [1].

Protecting Group Strategy Orthogonal Synthesis Cyanomethyl Ester Stability

Enantiomeric Purity Verification and Analytical Specification for Procurement Quality Control

The commercial specification for the (S)-enantiomer is defined as ≥98% purity (HPLC) , with an established CAS number (2091029-57-9) distinct from the racemate (CAS 259180-69-3) and the (R)-enantiomer (CAS 2091028-59-8) . The availability of a unique CAS registry number for the single (S)-enantiomer enables unambiguous procurement, analytical method development, and regulatory documentation, eliminating the identity ambiguity inherent in ordering the racemate. Documentation from LeYan indicates that the (S)-enantiomer is supplied as a 98% pure solid with defined storage conditions (sealed, dry, 2–8 °C) , contrasting with racemic material (CAS 259180-69-3) which is commonly supplied at 97% purity and may vary in enantiomeric composition across vendors.

Chiral Purity Quality Control Procurement Specification

Cyanomethyl Group as a Privileged Nitrile Pharmacophore: Applicability in Cysteine Protease and Kinase Inhibitor Programs

The cyanomethyl (–CH₂CN) moiety is a validated, privileged warhead in cysteine protease inhibitor design. Dipeptide nitrile inhibitors containing morpholine-4-carboxylate groups show nanomolar inhibition of cathepsin S (PDB 1MS6) [1], and the structurally related N-cyanomethyl-4-morpholinyl anilinopyrimidine derivative momelotinib (CYT387) achieves ATP-competitive JAK1 and JAK2 inhibition with IC50 values of 11 nM and 18 nM, respectively [2]. While the intact tert-butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate is a building block rather than a final inhibitor, its (S)-configured cyanomethyl-morpholine scaffold serves as a direct synthetic precursor to both morpholine-cyanomethyl amide (protease inhibitor) and morpholine-phenylaminopyrimidine (kinase inhibitor) chemotypes. Compounds lacking the cyanomethyl group on the morpholine (e.g., simple N-Boc-morpholine, or morpholine-2-carboxylate derivatives without nitrile) cannot participate in covalent nitrile–Cys interactions and exhibit fundamentally different target selectivity profiles [1]. The target compound thus represents a strategically differentiated entry point into nitrile-containing inhibitor chemical space compared to non-nitrile morpholine building blocks.

Nitrile Pharmacophore Covalent Inhibitor Design Protease/Kinase Targeting

Recommended Deployment Scenarios for tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate Based on Verified Differentiation Evidence


Stereochemically Defined Library Synthesis for Cysteine Protease (Cathepsin S/K/L) Lead Optimization

Use the (S)-2-(cyanomethyl) stereochemistry to synthesize morpholine-cyanomethylamide inhibitors targeting cathepsin S with a defined (S)-configuration at the morpholine α-carbon, complementing the known (R)-series exemplified by PDB 2G7Y. This systematic stereochemical exploration is enabled by procurement of the enantiopure (S)-building block; racemic or (R)-only starting materials cannot deliver this series [1]. The Boc group permits late-stage N-4 diversification prior to selective deprotection using the validated HCl/dioxane protocol that preserves the cyanomethyl moiety [2].

Fragment-Based Screening with a Chiral Nitrile-Warhead Morpholine Fragment

The target compound serves as a 3D-diverse, shape-defined fragment for crystallographic soaking or SPR-based screening against cysteine proteases and serine proteases. The defined (S)-stereochemistry at the 2-position introduces chirality near the nitrile warhead, distinguishing it from the achiral 4-morpholineacetonitrile (CAS 5807-02-3; mp 62 °C, white solid) and increasing the probability of identifying stereochemically discriminating binding modes in fragment screens. The orthogonal Boc group enables on-resin or in-plate diversification at the morpholine nitrogen without nitrile interference [2].

Chiral Intermediate for JAK/TYK2 Kinase Inhibitor Scaffold Diversification

Employ the (S)-cyanomethylmorpholine as a key intermediate in synthesizing des-Boc morpholine-2-acetonitrile, a building block for constructing 2,4-diarylaminopyrimidine analogs (JAK inhibitor chemotype). The morpholine-cyanomethyl fragment is a validated structural motif in the clinically studied JAK1/2 inhibitor momelotinib (IC50 11/18 nM) [3]. The (S)-absolute configuration enables access to a stereochemically distinct sub-series relative to publications employing racemic or achiral morpholine linkers, potentially affecting kinase selectivity and ADME profiles. The Boc group is removed in a final synthetic step using HCl/dioxane [2], after which the free amine is coupled to the pyrimidine scaffold.

Orthogonal Building Block Procurement for Multi-Step Diversity-Oriented Synthesis (DOS)

In DOS campaigns, the compound provides three orthogonal derivatization handles: (1) Boc deprotection to unmask the morpholine NH for amide/sulfonamide/urea library formation; (2) nitrile reduction (to primary amine) or hydrolysis (to amide/carboxylic acid) for polarity modulation; (3) morpholine ring functionalization (e.g., C-3 alkylation, C-5 oxidation). The documented stability of the Boc-cyanomethyl pairing under HCl/dioxane conditions [2] ensures that handles (1) and (2) can be addressed sequentially without protecting group crossover, a validated synthetic efficiency advantage over Cbz- or Fmoc-protected cyanomethyl building blocks that require harsher or less selective deprotection methods [2].

Quote Request

Request a Quote for tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.